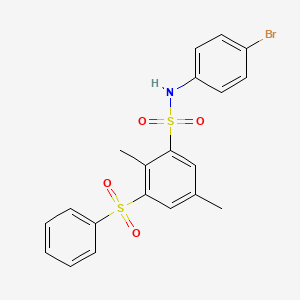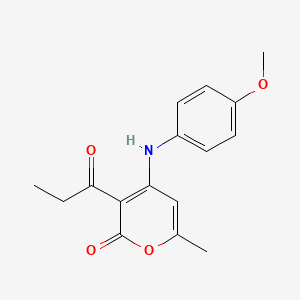![molecular formula C18H27ClN2O2 B6131567 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride](/img/structure/B6131567.png)
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a but-2-ynyl chain linked to a methoxy-methylphenoxy moiety.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
科学研究应用
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving cell signaling pathways and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives with various substituents, such as:
- 1-Ethyl-4-[4-(2-methoxyphenoxy)but-2-ynyl]piperazine
- 1-Ethyl-4-[4-(4-methylphenoxy)but-2-ynyl]piperazine
- 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine
Uniqueness
The uniqueness of 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-4-19-10-12-20(13-11-19)9-5-6-14-22-17-8-7-16(2)15-18(17)21-3;/h7-8,15H,4,9-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIUYJDZNRUNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2=C(C=C(C=C2)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B6131500.png)
![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B6131512.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B6131520.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![1'-[(4-PHENOXYPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B6131532.png)
![2-[1-(2,2-dimethylpropyl)-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-yl]ethanol](/img/structure/B6131539.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B6131563.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)


![2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)
